| 
                                                             REACTION_CXSMILES 
                                                         | 
                                                        
                                                             [CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][CH2:14][CH:13](C(O)=O)[CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC[N:22]([CH2:25]C)CC.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:34])C=CC=CC=1.[CH3:44][C:45]([OH:48])([CH3:47])[CH3:46]>>[C:45]([O:48][C:25]([NH:22][CH:13]1[CH2:14][CH2:15][CH2:16][N:11]([C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[O:10])[CH2:12]1)=[O:34])([CH3:47])([CH3:46])[CH3:44] 
                                                         | 
                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    3 g                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)C(=O)O                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    1.56 mL                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    CCN(CC)CC                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    2.46 mL                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    30 mL                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    CC(C)(C)O                                                                                 
                                                                             | 
                                                                        
| 
                                                                             Control Type 
                                                                         | 
                                                                        
                                                                             
                                                                                AMBIENT                                                                             
                                                                         | 
                                                                    
| 
                                                                         Conditions are dynamic 
                                                                     | 
                                                                    
                                                                         
                                                                            1                                                                         
                                                                     | 
                                                                
| 
                                                                         Details 
                                                                     | 
                                                                    
                                                                         
                                                                            See reaction.notes.procedure_details.                                                                         
                                                                     | 
                                                                
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                TEMPERATURE                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                the mixture was refluxed for 21 hrs                                                                             
                                                                         | 
                                                                    
| 
                                                                             Duration 
                                                                         | 
                                                                        
                                                                             
                                                                                21 h                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CONCENTRATION                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                the mixture was concentrated under reduced pressure                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CUSTOM                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                the residue was partitioned between ethyl acetate                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                WASH                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                The organic phase was washed with a saturated aqueous NaHCO3 solution and brine                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                DRY_WITH_MATERIAL                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                dried over Na2SO4                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CONCENTRATION                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                concentrated under reduced pressure                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CUSTOM                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                Purification by column chromatography on silica gel (hexane/ethyl acetate=4/1 to 3/1)                                                                             
                                                                         | 
                                                                    
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                    product                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    C(C)(C)(C)OC(=O)NC1CN(CCC1)C(=O)OCC1=CC=CC=C1                                                                                 
                                                                             | 
                                                                        
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 2.22 g | |
| YIELD: PERCENTYIELD | 58% | 
| 
                                                     Source 
                                                 | 
                                                Open Reaction Database (ORD) | 
| 
                                                     Description 
                                                 | 
                                                The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| 
                                                             REACTION_CXSMILES 
                                                         | 
                                                        
                                                             [CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][CH2:14][CH:13](C(O)=O)[CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC[N:22]([CH2:25]C)CC.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:34])C=CC=CC=1.[CH3:44][C:45]([OH:48])([CH3:47])[CH3:46]>>[C:45]([O:48][C:25]([NH:22][CH:13]1[CH2:14][CH2:15][CH2:16][N:11]([C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[O:10])[CH2:12]1)=[O:34])([CH3:47])([CH3:46])[CH3:44] 
                                                         | 
                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    3 g                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)C(=O)O                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    1.56 mL                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    CCN(CC)CC                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    2.46 mL                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    30 mL                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    CC(C)(C)O                                                                                 
                                                                             | 
                                                                        
| 
                                                                             Control Type 
                                                                         | 
                                                                        
                                                                             
                                                                                AMBIENT                                                                             
                                                                         | 
                                                                    
| 
                                                                         Conditions are dynamic 
                                                                     | 
                                                                    
                                                                         
                                                                            1                                                                         
                                                                     | 
                                                                
| 
                                                                         Details 
                                                                     | 
                                                                    
                                                                         
                                                                            See reaction.notes.procedure_details.                                                                         
                                                                     | 
                                                                
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                TEMPERATURE                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                the mixture was refluxed for 21 hrs                                                                             
                                                                         | 
                                                                    
| 
                                                                             Duration 
                                                                         | 
                                                                        
                                                                             
                                                                                21 h                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CONCENTRATION                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                the mixture was concentrated under reduced pressure                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CUSTOM                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                the residue was partitioned between ethyl acetate                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                WASH                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                The organic phase was washed with a saturated aqueous NaHCO3 solution and brine                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                DRY_WITH_MATERIAL                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                dried over Na2SO4                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CONCENTRATION                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                concentrated under reduced pressure                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CUSTOM                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                Purification by column chromatography on silica gel (hexane/ethyl acetate=4/1 to 3/1)                                                                             
                                                                         | 
                                                                    
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                    product                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    C(C)(C)(C)OC(=O)NC1CN(CCC1)C(=O)OCC1=CC=CC=C1                                                                                 
                                                                             | 
                                                                        
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 2.22 g | |
| YIELD: PERCENTYIELD | 58% | 
| 
                                                     Source 
                                                 | 
                                                Open Reaction Database (ORD) | 
| 
                                                     Description 
                                                 | 
                                                The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| 
                                                             REACTION_CXSMILES 
                                                         | 
                                                        
                                                             [CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][CH2:14][CH:13](C(O)=O)[CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC[N:22]([CH2:25]C)CC.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:34])C=CC=CC=1.[CH3:44][C:45]([OH:48])([CH3:47])[CH3:46]>>[C:45]([O:48][C:25]([NH:22][CH:13]1[CH2:14][CH2:15][CH2:16][N:11]([C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[O:10])[CH2:12]1)=[O:34])([CH3:47])([CH3:46])[CH3:44] 
                                                         | 
                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    3 g                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)C(=O)O                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    1.56 mL                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    CCN(CC)CC                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    2.46 mL                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    30 mL                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    CC(C)(C)O                                                                                 
                                                                             | 
                                                                        
| 
                                                                             Control Type 
                                                                         | 
                                                                        
                                                                             
                                                                                AMBIENT                                                                             
                                                                         | 
                                                                    
| 
                                                                         Conditions are dynamic 
                                                                     | 
                                                                    
                                                                         
                                                                            1                                                                         
                                                                     | 
                                                                
| 
                                                                         Details 
                                                                     | 
                                                                    
                                                                         
                                                                            See reaction.notes.procedure_details.                                                                         
                                                                     | 
                                                                
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                TEMPERATURE                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                the mixture was refluxed for 21 hrs                                                                             
                                                                         | 
                                                                    
| 
                                                                             Duration 
                                                                         | 
                                                                        
                                                                             
                                                                                21 h                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CONCENTRATION                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                the mixture was concentrated under reduced pressure                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CUSTOM                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                the residue was partitioned between ethyl acetate                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                WASH                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                The organic phase was washed with a saturated aqueous NaHCO3 solution and brine                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                DRY_WITH_MATERIAL                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                dried over Na2SO4                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CONCENTRATION                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                concentrated under reduced pressure                                                                             
                                                                         | 
                                                                    
| 
                                                                             Type 
                                                                         | 
                                                                        
                                                                             
                                                                                CUSTOM                                                                             
                                                                         | 
                                                                    
| 
                                                                             Details 
                                                                         | 
                                                                        
                                                                             
                                                                                Purification by column chromatography on silica gel (hexane/ethyl acetate=4/1 to 3/1)                                                                             
                                                                         | 
                                                                    
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                    product                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    C(C)(C)(C)OC(=O)NC1CN(CCC1)C(=O)OCC1=CC=CC=C1                                                                                 
                                                                             | 
                                                                        
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 2.22 g | |
| YIELD: PERCENTYIELD | 58% | 
| 
                                                     Source 
                                                 | 
                                                Open Reaction Database (ORD) | 
| 
                                                     Description 
                                                 | 
                                                The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |